二氯苯磷硫酯

描述

作用机制

二氯苯磷硫酯的作用机制涉及抑制乙酰胆碱酯酶 . 乙酰胆碱酯酶负责在突触间隙中分解神经递质乙酰胆碱。 二氯苯磷硫酯与酶形成共价键,不可逆地使其失活,使其无法水解乙酰胆碱 . 这导致乙酰胆碱在突触间隙中积累,引起持续的神经信号传递,最终导致昆虫死亡 .

科学研究应用

二氯苯磷硫酯已用于各种科学研究应用:

生化分析

Biochemical Properties

Dichlofenthion plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is crucial for nerve signal transmission as it breaks down the neurotransmitter acetylcholine in synaptic clefts . By inhibiting AChE, dichlofenthion causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the pest . The interaction between dichlofenthion and AChE involves the binding of the phosphorothioate group to the active site of the enzyme, preventing it from performing its normal function .

Cellular Effects

Dichlofenthion affects various types of cells and cellular processes. In nerve cells, it disrupts normal signal transmission by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, such as mammals, dichlofenthion can cause neurotoxic effects, including muscle twitching, respiratory distress, and convulsions . The compound’s impact on cell function is primarily due to its interference with the normal breakdown of acetylcholine, which is essential for proper nerve function .

Molecular Mechanism

At the molecular level, dichlofenthion exerts its effects by binding to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of the postsynaptic neuron . The inhibition of acetylcholinesterase by dichlofenthion is irreversible, meaning that the enzyme cannot regain its function once inhibited . This mechanism of action is similar to other organophosphate insecticides, which also target acetylcholinesterase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dichlofenthion can change over time due to its stability and degradation. Dichlofenthion is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases . It is also susceptible to oxidative degradation, which can lead to the formation of more toxic metabolites . Long-term exposure to dichlofenthion in in vitro or in vivo studies has shown that it can cause persistent neurotoxic effects, including delayed onset symptoms such as muscle weakness and respiratory distress . The stability and degradation of dichlofenthion are important factors in determining its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of dichlofenthion vary with different dosages in animal models. At low doses, dichlofenthion can cause mild neurotoxic effects, such as muscle twitching and mild respiratory distress . At higher doses, the compound can cause severe neurotoxic effects, including convulsions, respiratory failure, and death . The threshold for toxic effects varies depending on the species and the route of exposure .

Metabolic Pathways

Dichlofenthion is metabolized in the body through a series of biotransformation reactions. These reactions involve the formation of more polar conjugates, which are easier to excrete . The primary metabolic pathways for dichlofenthion include Phase I reactions, such as hydrolysis and oxidation, and Phase II reactions, such as conjugation with glucuronic acid or sulfate . These metabolic pathways help to detoxify dichlofenthion and facilitate its elimination from the body . Some metabolites of dichlofenthion can be more toxic than the parent compound, leading to potential health risks .

Transport and Distribution

Dichlofenthion is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to easily cross cell membranes and accumulate in fatty tissues . The compound can also bind to transport proteins, which facilitate its movement within the body . In addition, dichlofenthion can be distributed to different organs, including the liver, kidneys, and brain, where it can exert its toxic effects . The transport and distribution of dichlofenthion are important factors in determining its overall toxicity and potential health risks .

Subcellular Localization

The subcellular localization of dichlofenthion is primarily in the cytoplasm and cell membranes . The compound can also accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interfere with normal cellular functions . The localization of dichlofenthion within cells is influenced by its lipophilicity and the presence of specific targeting signals or post-translational modifications . Understanding the subcellular localization of dichlofenthion is important for determining its mechanisms of action and potential toxic effects .

准备方法

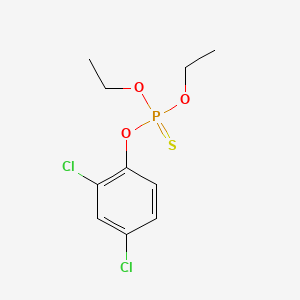

二氯苯磷硫酯的合成涉及 2,4-二氯苯酚与二乙基硫代磷酰氯的反应 . 该反应需要仔细控制条件,以确保形成所需的产物并最大程度地减少副产物 . 工业生产方法通常涉及类似的合成路线,但规模更大,并包含额外的步骤以纯化最终产品。

化学反应分析

二氯苯磷硫酯经历了几种类型的化学反应:

水解: 它可以在强酸或强碱存在下水解.

这些反应中使用的常见试剂和条件包括用于水解的强酸或强碱,以及用于氧化降解的氧化剂。 这些反应形成的主要产物包括极性更强的结合物和有毒的代谢产物 .

相似化合物的比较

二氯苯磷硫酯属于有机磷类杀虫剂,其中包括其他化合物,例如马拉硫磷、对硫磷和毒死蜱 . 与这些化合物相比,二氯苯磷硫酯在其特定的分子结构方面是独一无二的,该结构包括连接到二氯苯基环上的二乙基磷硫酸酯基团 . 该结构对其作为杀虫剂的活性至关重要,其中磷硫酸酯部分在抑制乙酰胆碱酯酶中起关键作用 .

类似化合物

马拉硫磷: 另一种有机磷类杀虫剂,用于控制多种昆虫。

对硫磷: 一种剧毒的有机磷类杀虫剂,由于其高毒性,目前已在许多国家被禁止。

毒死蜱: 一种有机磷类杀虫剂,用于控制农业和住宅环境中的各种害虫。

二氯苯磷硫酯独特的结构和特定的作用机制使其成为害虫防治中的宝贵工具,尽管由于其潜在的环境和健康影响,其使用受到监管限制 .

属性

IUPAC Name |

(2,4-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2O3PS/c1-3-13-16(17,14-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOWCPGHOCIHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040274 | |

| Record name | Dichlofenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Dichlofenthion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

164-169 °C @ 0.1 MM HG | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH MOST ORGANIC SOLVENTS; SLIGHTLY SOLUBLE IN WATER., SOL IN ETHANOL, ETHER, BENZENE, SOLUBILITY IN WATER: 0.245 MG/L @ 25 °C; MISCIBLE WITH KEROSENE | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.300 @ 20 °C | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00056 [mmHg], 5.6X10-4 mm Hg at 20 °C | |

| Record name | Dichlofenthion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for DICHLOFENTHION (6 total), please visit the HSDB record page. | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

97-17-6 | |

| Record name | Dichlofenthion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlofenthion [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOFENTHION | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlofenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlofenthion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOFENTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64234GT8TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。